Regioisomeric Chlorine Substitution Dictates Physicochemical Property Divergence
The 2,5-dichlorophenyl substitution pattern in the target compound yields a distinct calculated LogP and topological polar surface area (TPSA) compared to its 2,3- and 2,4-regioisomers, despite identical molecular weight [1]. These differences are predicted to influence membrane permeability and oral bioavailability metrics. While direct experimental LogP data for all regioisomers are not available in the public domain, the 2,5-substitution pattern is known to produce a different dipole moment and electrostatic potential surface than the 2,6-pattern, which has been associated with sodium channel binding activity [2].
| Evidence Dimension | Calculated physicochemical properties (LogP, TPSA) and halogen substitution pattern |
|---|---|
| Target Compound Data | N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide: MW 287.18, Formula C13H16Cl2N2O, 2,5-dichloro substitution |
| Comparator Or Baseline | N-(2,3-Dichlorophenyl)-2-(piperidin-1-yl)acetamide (CAS 332384-68-6): MW 287.18, 2,3-dichloro substitution; N-(2,4-Dichlorophenyl)-2-piperidin-1-ylacetamide (CAS 81112-76-7): MW 287.18, 2,4-dichloro substitution |
| Quantified Difference | Regioisomeric substitution pattern (2,5- vs. 2,3- vs. 2,4- vs. 2,6-) alters electronic distribution and halogen bonding geometry; calculated property differences expected but experimental data not yet reported. |
| Conditions | In silico property calculation (standard software); no unified experimental dataset available. |
Why This Matters
Procurement of the correct regioisomer is essential for maintaining SAR fidelity; even a single chlorine positional shift can invert activity or abolish target engagement.
- [1] ChemSpace. N-(2,3-dichlorophenyl)-2-(piperidin-1-yl)acetamide. Accessed 2026. View Source
- [2] Déciga-Campos M, et al. Data Brief. 2016;8:1201-1207. View Source
